molecular formula C21H20ClN7O2S B11242083 3-benzyl-7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-benzyl-7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11242083
M. Wt: 469.9 g/mol
InChI Key: QRSIJJBTLBWBIE-UHFFFAOYSA-N
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Description

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.

Properties

Molecular Formula

C21H20ClN7O2S

Molecular Weight

469.9 g/mol

IUPAC Name

3-benzyl-7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H20ClN7O2S/c22-17-7-4-8-18(13-17)32(30,31)28-11-9-27(10-12-28)20-19-21(24-15-23-20)29(26-25-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2

InChI Key

QRSIJJBTLBWBIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps :

    Formation of the triazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the triazolopyrimidine core with benzyl halides.

    Piperazine coupling: The final step involves the coupling of the intermediate with piperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis platforms and high-throughput screening techniques .

Chemical Reactions Analysis

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as :

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern, leading to variations in biological activity.

    Thiadiazoles: These compounds have a different heterocyclic core but exhibit similar antimicrobial and antitumor properties.

    1,2,4-Triazolopyrimidines: These compounds are structurally related and have been studied for their pharmacological activities, including antitumor and antimicrobial effects.

The uniqueness of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-chlorobenzenesulfonyl)piperazine lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

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